Cas no 163887-30-7 (2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid)

2-{(Benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen and a methyl substituent on the α-carbon. This compound is valuable in peptide synthesis and medicinal chemistry due to its structural versatility and stereochemical control. The Cbz group provides selective deprotection under mild hydrogenolysis conditions, enabling efficient stepwise peptide elongation. The methyl branching at the β-position enhances steric influence, making it useful for studying conformational effects in bioactive peptides. Its well-defined chirality also supports asymmetric synthesis applications. The compound’s stability and solubility in common organic solvents further facilitate its handling in synthetic workflows.
2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid structure
163887-30-7 structure
Product Name:2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid
CAS No:163887-30-7
MF:C15H21NO4
MW:279.33154463768
CID:5181150
PubChem ID:14730226
Update Time:2025-05-21

2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • Isoleucine, N-methyl-N-[(phenylmethoxy)carbonyl]-
    • 2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid
    • Inchi: 1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t11-,13-/m0/s1
    • InChI Key: QUMDFJSXQJTNDA-AAEUAGOBSA-N
    • SMILES: C(O)(=O)[C@H]([C@@H](C)CC)N(C)C(OCC1=CC=CC=C1)=O

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2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid Related Literature

Additional information on 2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid

2-{(Benzyloxy)Carbonyl(Methyl)Amino}-3-Methylpentanoic Acid: A Comprehensive Overview

The compound with CAS No. 163887-30-7, known as 2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The name itself is a testament to its complex structure, which includes a benzyloxy group, a carbonyl group, and a methylamino group attached to a pentanoic acid backbone.

Benzyloxy groups are commonly used in organic synthesis as protecting groups for hydroxyl functionalities. In this compound, the benzyloxy group is part of a larger functional group, specifically the (benzyloxy)carbonyl(methyl)amino moiety. This arrangement suggests that the molecule may play a role in processes involving controlled release or activation of bioactive agents. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetics of drugs, making this compound a promising candidate for further exploration.

The carbonyl group within the molecule is another key feature. Carbonyl groups are versatile and can participate in various chemical reactions, including nucleophilic additions and reductions. In this context, the carbonyl group is part of an amino acid derivative, which adds to the molecule's potential as a building block in peptide synthesis or as an intermediate in more complex molecular constructions.

Recent advancements in synthetic chemistry have enabled the precise construction of molecules like 2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid. Researchers have employed innovative methodologies, such as catalytic asymmetric synthesis and click chemistry, to streamline the synthesis process. These techniques not only enhance the efficiency of production but also improve the overall quality and purity of the compound.

In terms of biological activity, this compound has shown potential in several areas. Preclinical studies suggest that it may exhibit anti-inflammatory properties due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, its structural similarity to known bioactive agents has led researchers to investigate its potential as an antimicrobial agent.

The methylamino group within the molecule contributes to its amphipathic nature, which is crucial for interactions with biological membranes and proteins. This characteristic makes the compound suitable for use in drug delivery systems, where amphipathic molecules are often employed to enhance drug solubility and bioavailability.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of this compound. These tools provide detailed insights into the molecular architecture, ensuring that researchers can accurately characterize and manipulate the molecule for various applications.

In conclusion, 2-{(benzyloxy)carbonyl(methyl)amino}-3-methylpentanoic acid (CAS No. 163887-30-7) represents a fascinating intersection of organic chemistry and pharmacology. Its unique structure and functional groups position it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing therapeutic interventions across diverse medical fields.

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